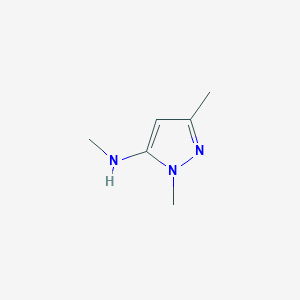

N,1,3-trimethyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2,5-trimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRSDMVJRJNKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,1,3 Trimethyl 1h Pyrazol 5 Amine and Its Analogs

Direct Synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine

The direct construction of the this compound framework can be achieved through several established and emerging synthetic pathways. These methods often rely on classical cyclocondensation reactions or utilize specialized precursors to build the pyrazole (B372694) ring with the desired substitution pattern.

Hydrazine-Based Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, such as a 1,3-diketone or a β-ketoester. beilstein-journals.orgdergipark.org.tr In the context of this compound, this would involve the reaction of methylhydrazine with a suitably substituted three-carbon component.

The general mechanism, often referred to as the Knorr synthesis, involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. beilstein-journals.orgdergipark.org.tr For the synthesis of the target compound, a typical precursor would be a derivative of acetoacetamide. The reaction of methylhydrazine with N-methylacetoacetamide would, in principle, lead to the formation of this compound. The regioselectivity of the initial attack of the unsymmetrical methylhydrazine can be a critical factor, influencing the final substitution pattern of the pyrazole ring.

| Parameter | Description | Typical Conditions | Key Intermediates |

|---|---|---|---|

| Reactants | Hydrazine derivative (e.g., methylhydrazine) and a 1,3-dicarbonyl compound or its equivalent. | Often carried out in a protic solvent like ethanol (B145695) or acetic acid, sometimes with acid or base catalysis. acs.org | Hydrazone, Pyrazolidine (B1218672) |

| Mechanism | Condensation followed by cyclization and dehydration. | Refluxing temperatures are common to drive the dehydration step. acs.org | - |

| Advantages | Well-established, versatile, and utilizes readily available starting materials. | - | - |

| Challenges | Regioselectivity issues with unsymmetrical hydrazines and dicarbonyls. dergipark.org.tr | - | - |

Synthetic Routes Involving Ketene N,S-Acetals as Precursors

Ketene N,S-acetals have emerged as versatile building blocks in heterocyclic synthesis due to their unique electronic properties, acting as "push-pull" alkenes. nih.gov These compounds can serve as 1,3-dielectrophile equivalents in reactions with hydrazines to form aminopyrazoles.

For the synthesis of pyrazole derivatives, an α-oxoketene N,S-acetal can be reacted with a hydrazine. acs.org The reaction proceeds via a cyclocondensation pathway. For instance, an N,S-acetal derived from an N-methylated amine and a keto-dithioacetal can be treated with methylhydrazine. acs.org The reaction involves the displacement of the methylthio group by the hydrazine, followed by cyclization to afford the 5-aminopyrazole ring. This method offers a high degree of modularity, allowing for the introduction of various substituents on the pyrazole ring and the exocyclic amino group. nih.govresearchgate.net

Research has shown that N,S-acetals can be valuable three-carbon 1,3-electrophiles for the synthesis of 5-(substituted-amino)pyrazoles. acs.org The cyclocondensation with a hydrazine like methylhydrazine in a solvent such as refluxing ethanol can provide the desired pyrazole core. acs.org

Catalytic and Green Chemistry Approaches in Compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. This includes the use of catalysts and green reaction media for the synthesis of pyrazoles.

Microwave irradiation has been shown to accelerate the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds synthesized from aminopyrazoles. rsc.orgresearchgate.net These methods often employ water as a solvent and may use catalysts like indium(III) chloride (InCl₃) to promote the reaction. rsc.org Such one-pot condensation reactions under microwave irradiation represent a significant improvement in terms of reaction time and yield. rsc.org The use of recyclable catalysts like InCl₃ further enhances the green credentials of the synthesis. rsc.org

Furthermore, the use of heterogeneous catalysts, such as mesoporous SiO₂-Al₂O₃, has been reported for the synthesis of pyrazoline derivatives, which are precursors to pyrazoles. jchemlett.com These catalysts are often reusable, efficient, and can lead to high yields in shorter reaction times under mild conditions. jchemlett.com The development of novel nano-catalysts, for example, copper immobilized on a modified layered double hydroxide (B78521), has also been shown to be effective for the three-component one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an eco-friendly water/ethanol solvent system. rsc.org

Role as a Key Precursor in the Synthesis of Complex Heterocyclic Systems

5-Aminopyrazoles, including this compound, are exceptionally useful synthons for the construction of fused heterocyclic systems. researchgate.netbeilstein-journals.org Their bifunctional nature, possessing both a nucleophilic amino group and reactive ring positions, allows for a variety of annulation reactions.

Utilization in Pyrazoloazine Formation

The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a common strategy for the synthesis of pyrazoloazines, a class of fused heterocycles with significant biological and medicinal interest. researchgate.net These reactions can lead to a diverse array of fused systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov The reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent is a primary method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. beilstein-journals.org

Pyrazolo[3,4-b]pyridines Synthesis

The synthesis of pyrazolo[3,4-b]pyridines frequently utilizes 5-aminopyrazoles as the key starting material. beilstein-journals.orgnih.gov These reactions typically involve the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or other suitable three-carbon electrophilic partners. beilstein-journals.orgsemanticscholar.org

For example, the reaction of a 5-aminopyrazole with a β-diketone in refluxing acetic acid can lead to the regiospecific synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov Multi-component reactions have also been developed, where a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are reacted together in a one-pot procedure to generate highly substituted pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov These reactions can be promoted by various catalysts, including ionic liquids or Lewis acids, and can be performed under conventional heating or microwave irradiation to improve efficiency. rsc.orgbeilstein-journals.org The specific reaction conditions and the nature of the substituents can influence the regiochemical outcome of the cyclization. conicet.gov.ar

| 5-Aminopyrazole Derivative | Reactant(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones | [bmim]Br, 90 °C | 1,4,6-Triaryl-1H-pyrazolo[3,4-b]pyridines | researchgate.netbeilstein-journals.org |

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Refluxing acetic acid | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.orgnih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Formaldehyde, β-Diketones | InCl₃, Water, Microwave | Carbonylpyrazolo[3,4-b]pyridines | rsc.org |

| N-Substituted 5-aminopyrazoles | 3-(3-Oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione | Microwave, THF | Fully substituted pyrazolo[3,4-b]pyridines | conicet.gov.ar |

Pyrazolo[1,5-a]pyrimidines Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole precursors is a well-established and versatile transformation in heterocyclic chemistry. beilstein-journals.orgmdpi.com This process typically involves the reaction of a 5-aminopyrazole, such as this compound, with a 1,3-bielectrophilic synthon. The regioselectivity of this condensation is generally high, with the exocyclic amino group exhibiting greater nucleophilicity than the endocyclic ring nitrogen, leading predominantly to the pyrazolo[1,5-a]pyrimidine isomer. researchgate.net

Common 1,3-bielectrophilic partners include β-dicarbonyl compounds, β-enaminones, β-ketonitriles, and chalcones. mdpi.comnih.gov For instance, the reaction of 5-aminopyrazoles with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol can yield 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides through a series of steps including hydrolysis and subsequent amidation. researchgate.net Microwave-assisted organic synthesis has also been effectively employed to accelerate these reactions. mdpi.com

A one-pot, three-component reaction strategy offers an efficient route to 3-halo-pyrazolo[1,5-a]pyrimidines. This involves the reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). The reaction proceeds via a cyclocondensation followed by an oxidative halogenation. nih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

| Starting Aminopyrazole | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 5-Aminopyrazole | β-Dicarbonyl compounds | Acid or base catalysis | Substituted Pyrazolo[1,5-a]pyrimidines | mdpi.com |

| 5-Aminopyrazole | β-Enaminones | Aqueous ethanol, ambient temp. | 7-Heteroarylpyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Methyl-1H-pyrazol-3-amine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, NaI, K₂S₂O₈ | H₂O, 80 °C | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | nih.gov |

Pyrazolo[3,4-d]pyrimidines Synthesis

Pyrazolo[3,4-d]pyrimidines, which are structural isomers of purines, are commonly synthesized by constructing the pyrimidine (B1678525) ring onto a pre-existing pyrazole core. derpharmachemica.com A frequent starting material for this approach is a 5-aminopyrazole derivative.

One straightforward method involves the reaction of a 5-aminopyrazole, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, with formamide (B127407) in the presence of a dehydrating agent like phosphorus tribromide (PBr₃) to yield the corresponding pyrazolo[3,4-d]pyrimidine. ekb.eg Alternatively, 5-amino-1H-pyrazole-4-carbonitrile derivatives can be utilized. These precursors undergo cyclization when heated with formic acid or acetic anhydride (B1165640) to produce pyrazolo[3,4-d]pyrimidin-4(5H)-ones. ekb.egmdpi.com These can be further functionalized, for example, by chlorination with phosphorus oxychloride. researchgate.net

A one-flask method has been developed where 5-aminopyrazoles react with N,N-substituted amides and PBr₃, followed by treatment with hexamethyldisilazane (B44280) to induce heterocyclization, affording pyrazolo[3,4-d]pyrimidines in good yields. semanticscholar.org This process involves a Vilsmeier amidination and subsequent imination and cyclization. semanticscholar.org

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

| Starting Pyrazole | Reagent(s) | Conditions | Product | Ref |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | ekb.eg |

| 5-Aminopyrazoles | N,N-substituted amides, PBr₃, then HMDS | One-flask | Substituted Pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

Pyrazolo[3,4-b]pyrazines Synthesis

The synthesis of the pyrazolo[3,4-b]pyrazine ring system can be achieved by building the pyrazine (B50134) moiety onto a pyrazole precursor. A key strategy involves the use of a 4-nitro-5-chloropyrazole derivative.

For example, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones have been synthesized starting from 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. znaturforsch.com This starting material undergoes a nucleophilic aromatic substitution (SₙAr) reaction with various α-amino acids in aqueous ethanol with a base. The presence of the electron-withdrawing nitro group facilitates this substitution. The resulting N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-α-amino acids are then subjected to catalytic hydrogenation. This step reduces the nitro group to an amino group, which spontaneously undergoes intramolecular cyclization (lactamization) and subsequent air oxidation to furnish the final pyrazolo[3,4-b]pyrazinone products. znaturforsch.com

Table 3: Synthesis of Pyrazolo[3,4-b]pyrazinones

| Starting Pyrazole | Reagent(s) | Key Steps | Product | Ref |

|---|---|---|---|---|

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | D,L-α-Amino acids (e.g., Glycine, Alanine) | 1. SₙAr substitution | 6-Substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones | znaturforsch.com |

Pyrazolo[5,1-c]-1,2,4-triazines Synthesis

The construction of the pyrazolo[5,1-c]-1,2,4-triazine scaffold is most concisely achieved through the azo-coupling of pyrazole-3(5)-diazonium salts with active methylene compounds, followed by intramolecular cyclization of the resulting hydrazone intermediate. researchgate.net

The synthesis begins with the diazotization of a 5-aminopyrazole using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) at low temperatures to form a pyrazole-5-diazonium salt. researchgate.netsciencepublishinggroup.com This reactive intermediate is then coupled with a compound containing an active methylene group, such as malononitrile (B47326) or acetylacetone, in the presence of a base like pyridine (B92270). The resulting hydrazone undergoes spontaneous or acid-catalyzed cyclization to yield the fused pyrazolo[5,1-c] derpharmachemica.comCurrent time information in Bangalore, IN.researchgate.nettriazine system. sciencepublishinggroup.com A variation of this method uses cyanothioacetamide as the coupling partner to afford pyrazolo[5,1-c] derpharmachemica.comCurrent time information in Bangalore, IN.researchgate.nettriazine-3-carbothioamides. researchgate.net

Table 4: General Synthesis of Pyrazolo[5,1-c]-1,2,4-triazines

| Starting Material | Reagent(s) | Key Steps | Product Type | Ref |

|---|---|---|---|---|

| 5-Aminopyrazole | 1. NaNO₂, Acid (e.g., HCl) | 1. Diazotization | Substituted Pyrazolo[5,1-c]-1,2,4-triazines | sciencepublishinggroup.comnih.gov |

| 2. Active methylene compound (e.g., malononitrile, acetylacetone) | 2. Azo-coupling | |||

| 3. Base (e.g., Pyridine), Acid (e.g., Acetic Acid) | 3. Cyclization |

Pyrazolo[1,5-a]-1,3,5-triazines Synthesis

Pyrazolo[1,5-a]-1,3,5-triazines are considered bioisosteres of purines and their synthesis has attracted considerable interest. researchgate.netbiopolymers.org.ua The general approach involves the annulation of a 1,3,5-triazine (B166579) ring onto a 5-aminopyrazole scaffold.

Several methods have been developed for this transformation. One common route involves reacting 5-aminopyrazoles with reagents like ethoxycarbonyl isothiocyanate, which leads to the formation of pyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazin-2-thioxo-4-ones. nih.gov Another effective strategy is the heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines, which yields 2-(dichloromethyl)pyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazines. biopolymers.org.ua

Microwave-assisted multi-component reactions are particularly efficient. For example, the reaction of a 5-aminopyrazole with cyanamide (B42294) and triethyl orthoformate under microwave irradiation provides a direct route to 4-aminopyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazines. clockss.orgbeilstein-journals.org This method is notable for its efficiency and for producing 5-aza-9-deaza-analogues of adenine. clockss.org

Table 5: Synthesis of Pyrazolo[1,5-a]-1,3,5-triazines

| Starting Aminopyrazole | Reagent(s) | Conditions | Product Type | Ref |

|---|---|---|---|---|

| 5-Aminopyrazole | Ethoxycarbonyl isothiocyanate | Various solvents | Pyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazin-2-thioxo-4-ones | researchgate.netnih.gov |

| 1H-Pyrazol-5-amines | N-(2,2-dichloro-1-cyanoethenyl)carboxamides | Heterocyclization | 2-(Dichloromethyl)pyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazines | biopolymers.org.ua |

Pyrazolo[3,4-d]sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazines Synthesis

The synthesis of pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazines typically originates from appropriately substituted pyrazole precursors. A primary method for constructing the fused 1,2,3-triazine (B1214393) ring is through the diazotization of a 5-aminopyrazole derivative that also bears a suitable functional group at the 4-position.

For instance, El-Metwally and Khalil reported that treating 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with sodium azide (B81097) led to the formation of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Subsequent reaction of this azido-aldehyde with hydrazine hydrate (B1144303) resulted in the formation of the corresponding pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazine. semanticscholar.org Another approach involves the cyclative cleavage of pyrazolyltriazenes. This multi-step synthesis can provide access to substituted 4,6-dihydro-3H-pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazines. beilstein-archives.org More recently, the synthesis of 4-Amino-5-nitro-7H-pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazine-2-oxide (APTO) has been described, starting from the nitration of 4-aminopyrazolo[3,4-d]pyrimidine. acs.org

Note: The user request specified Pyrazolo[3,4-d] Current time information in Bangalore, IN.researchgate.netnih.govtriazines. However, the available scientific literature predominantly describes the synthesis of the isomeric Pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazines. Information on the specific synthesis of the Current time information in Bangalore, IN.researchgate.netnih.gov isomer from this compound is not readily found in the searched literature.

Table 6: Synthesis of Pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazines

| Starting Pyrazole | Reagent(s) | Key Steps | Product | Ref |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 1. Sodium azide | 1. Azidation | 1,3-Diphenyl-1,4-dihydropyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazine | semanticscholar.org |

| 2. Hydrazine hydrate | 2. Cyclization | |||

| 4-Aminopyrazolo[3,4-d]pyrimidine | Nitrating agent | Nitration | Pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazine-2-oxide derivative | acs.org |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org Various fused pyrazole systems, including those derived from this compound analogs, are readily accessible through MCRs. beilstein-journals.org These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

A common MCR for synthesizing fused pyrazoles involves the condensation of a 5-aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound (like dimedone or cyclohexane-1,3-dione). nih.govscispace.com These reactions can be catalyzed by various agents, including p-toluenesulfonic acid (p-TSA) or tetrapropylammonium (B79313) bromide, and can be performed under conventional heating or microwave irradiation. beilstein-journals.orgscispace.com This approach leads to the formation of pyrazolo[3,4-b]pyridine derivatives through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.orgnih.gov

Another example is the three-component synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles, enaminones, and sodium halides, promoted by an oxidant. nih.gov The modular nature of MCRs allows for the rapid generation of diverse libraries of heterocyclic compounds for various research applications. nih.gov

Table 7: Examples of Multi-Component Reactions for Fused Pyrazoles

| Pyrazole Precursor | Other Components | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| 5-Aminopyrazole | Isatin, Cyclic β-diketones | p-TSA, aq. ethanol | Pyrazolo[3,4-b]pyridine-spiroindolinone | beilstein-journals.org |

| 3-Methyl-1-aryl-1H-pyrazol-5-amines | Arylglyoxals, Cyclic 1,3-dicarbonyls | TPAB, water/acetone, 80°C | Pyrazolopyridines and Pyrazoloquinolines | scispace.com |

| 5-Aminopyrazoles | Aldehydes, β-Ketonitriles | Triethylamine, DMF; then NaNO₂, Acetic Acid | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

Table 8: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidines |

| 3-Halo-pyrazolo[1,5-a]pyrimidines |

| 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |

| 2,7-Dimethyl-5-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine |

| 7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides |

| Pyrazolo[3,4-d]pyrimidines |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones |

| 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones |

| Pyrazolo[3,4-b]pyrazines |

| 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-α-amino acids |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole |

| Pyrazolo[5,1-c]-1,2,4-triazines |

| Pyrazolo[5,1-c] derpharmachemica.comCurrent time information in Bangalore, IN.researchgate.nettriazine-3-carbothioamides |

| Pyrazole-5-diazonium salt |

| Pyrazolo[1,5-a]-1,3,5-triazines |

| Pyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazin-2-thioxo-4-ones |

| 2-(Dichloromethyl)pyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazines |

| 4-Aminopyrazolo[1,5-a] sciencepublishinggroup.comCurrent time information in Bangalore, IN.nih.govtriazines |

| N-(2,2-dichloro-1-cyanoethenyl)carboxamides |

| Pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazines |

| 4-Amino-5-nitro-7H-pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazine-2-oxide (APTO) |

| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde |

| 4,6-Dihydro-3H-pyrazolo[3,4-d] sciencepublishinggroup.comCurrent time information in Bangalore, IN.researchgate.nettriazines |

| Pyrazolo[3,4-b]pyridines |

| Pyrazolo[3,4-b]pyridine-spiroindolinone |

| Pyrazoloquinolines |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

| 5-Amino-1H-pyrazole-4-carbonitrile |

| 5-Amino-3-(4-iodophenyl)pyrazole |

| Cyanothioacetamide |

| Malononitrile |

| Acetylacetone |

| Ethoxycarbonyl isothiocyanate |

| Triethyl orthoformate |

| Cyanamide |

| Hexamethyldisilazane (HMDS) |

| Phosphorus tribromide (PBr₃) |

| Phosphorus oxychloride (POCl₃) |

| Potassium persulfate (K₂S₂O₈) |

| Sodium nitrite (NaNO₂) |

| p-Toluenesulfonic acid (p-TSA) |

Solid-Phase Synthetic Approaches

Solid-phase synthesis offers a streamlined and efficient method for the preparation of pyrazole derivatives, allowing for easy purification and the potential for high-throughput library generation. beilstein-journals.orgnih.gov Several strategies have been developed for the solid-phase synthesis of 5-aminopyrazole analogs, which are directly applicable to the synthesis of this compound.

A common approach involves the use of resin-supported β-ketonitriles or β-ketoamides as key intermediates. beilstein-journals.orgnih.gov For instance, a resin-bound β-ketoamide can be synthesized by reacting a resin-supported amine with a β-ketoester. beilstein-journals.org This immobilized intermediate is then reacted with a hydrazine, such as methylhydrazine, in the presence of a cyclizing agent to form the resin-bound pyrazole. Subsequent cleavage from the solid support yields the final 5-aminopyrazole derivative.

One reported method utilizes a resin-immobilized β-ketoamide, which is treated with an aryl or alkylhydrazine and Lawesson's reagent in a mixture of tetrahydrofuran (B95107) (THF) and pyridine at elevated temperatures. nih.gov This reaction furnishes the resin-bound 5-aminopyrazole, which is then liberated from the solid support by treatment with trifluoroacetic acid (TFA). nih.gov This general and mild method is suitable for producing a variety of 5-N-alkylamino and 5-N-arylamino pyrazoles. nih.gov

Another versatile solid-phase strategy employs a "catch and release" mechanism. nih.gov In this approach, a resin is functionalized to "catch" a molecule which then undergoes reaction on the solid support. For example, a hydrazide resin, prepared from Wang resin and carbonyldiimidazole followed by treatment with hydrazine hydrate, can react with a suitable precursor like 2-(1-ethoxyethylidene)malononitrile to form a resin-bound 5-aminopyrazole. nih.gov This method has been successfully used to prepare precursors for more complex heterocyclic systems. acs.org

The table below summarizes representative conditions for the solid-phase synthesis of 5-aminopyrazole analogs. While specific data for this compound is not detailed in the reviewed literature, these examples for closely related structures illustrate the general applicability of the methodologies.

Table 1: Examples of Solid-Phase Synthesis of 5-Aminopyrazole Analogs

| Starting Resin-Bound Intermediate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Resin-immobilized β-ketoamide | Alkyl/Arylhydrazine, Lawesson's reagent, THF/Py, 50-55°C; then TFA | 5-N-Alkyl/Arylamino pyrazole | nih.gov |

| Resin-supported β-ketonitrile | Hydrazine, then hydrolysis | 5-Aminopyrazole | nih.gov |

Reaction Mechanisms and Pathways of N,1,3 Trimethyl 1h Pyrazol 5 Amine and Its Derivatives

Mechanistic Investigations of Ring Formation and Cyclization Reactions

The formation of the pyrazole (B372694) ring, the core structure of N,1,3-trimethyl-1H-pyrazol-5-amine, typically proceeds through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. A common and versatile method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-dicarbonyl compound. For 5-aminopyrazoles, precursors often include β-ketonitriles.

The general mechanism commences with the nucleophilic attack of a hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the second carbonyl group. The final step involves the elimination of a water molecule (dehydration) to yield the aromatic pyrazole ring.

Recent advancements have explored various strategies for pyrazole synthesis. For instance, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a pathway to highly substituted pyrazoles. ecust.edu.cn This cascade reaction involves the unexpected cleavage of a C-N bond in the hydrazine derivative, followed by addition to the alkyne and subsequent intramolecular dehydration cyclization. ecust.edu.cn Another approach involves a three-component reaction of aldehydes, aryl sulfonyl hydrazides, and allenoates, which proceeds through condensation, nucleophilic addition, intramolecular cyclization, and desulfonylation steps to form the pyrazole ring. rsc.org

The synthesis of pyrazolines, which are dihydropyrazole intermediates, can also be a key step. bac-lac.gc.ca These non-aromatic precursors can subsequently be aromatized to form the final pyrazole product. bac-lac.gc.ca For example, the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, promoted by p-toluenesulfonic acid (p-TSA), is proposed to proceed through a pyrazoline intermediate that then aromatizes. sci-hub.se Similarly, multicomponent reactions involving hydrazine, aldehydes, and malononitrile (B47326) can lead to 5-aminopyrazoles, where the reaction is believed to proceed through the formation of an arylidenemalononitrile intermediate, followed by nucleophilic attack by hydrazine and intramolecular cyclization. encyclopedia.pub

Studies on Proton Transfer Mechanisms within Pyrazole Ring Systems

Proton transfer is a fundamental process in pyrazole chemistry, governing the tautomeric equilibria that these heterocycles can exhibit. nih.gov N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms, a phenomenon known as annular tautomerism. nih.govencyclopedia.pub However, in this compound, the presence of a methyl group at the N1 position precludes this type of annular tautomerism.

Despite this, proton transfer processes are still highly relevant. These can include protonation of the pyridine-like nitrogen atom (N2) or proton transfer involving the exocyclic 5-amino group, leading to amino-imino tautomerism. Theoretical and experimental studies have provided significant insights into the energetics of these processes.

Computational studies using density functional theory (DFT) have shown that intramolecular proton transfer in pyrazoles has a high activation energy barrier, typically around 50 kcal/mol, making it an unlikely pathway under normal conditions. nih.govencyclopedia.pubias.ac.in Instead, proton exchange is predominantly an intermolecular process. nih.govencyclopedia.pub This can occur between two pyrazole molecules (self-association) or be mediated by solvent molecules like water or ammonia. nih.govias.ac.in Water molecules, in particular, have been shown to significantly lower the activation energy barriers for proton transfer by forming hydrogen-bonded bridges. nih.gov The presence of two water molecules appears to create the most stable and effective bridge for this transfer. nih.gov

The electronic nature of substituents on the pyrazole ring also influences proton transfer. Electron-donating groups can increase the acidity of the pyrrole-like NH group in N-unsubstituted pyrazoles, while electron-withdrawing groups tend to form stronger dimers in 3-substituted pyrazoles. nih.govias.ac.in

| Process Type | System/Conditions | Activation Energy (kcal/mol) | Reference |

| Intramolecular Proton Transfer | Substituted Pyrazoles (DFT) | 47.8 - 55.5 | nih.gov |

| Intermolecular Single Proton Transfer | Pyrazole Dimers (DFT) | 45.7 - 53.96 | ias.ac.in |

| Intermolecular Double Proton Transfer | Pyrazole Dimers (DFT) | 17.02 - 19.36 | ias.ac.in |

| Water-Assisted Proton Transfer | Pyrazole + H₂O (DFT) | 26.62 - 31.78 | ias.ac.in |

| Ammonia-Assisted Proton Transfer | Pyrazole + NH₃ (DFT) | 17.25 - 22.46 | ias.ac.in |

Elucidation of Nucleophilic Attack and Subsequent Cyclization Processes

The formation of the pyrazole ring is initiated by a nucleophilic attack, which is a critical step determining the final structure and regiochemistry of the product. In the synthesis of this compound, a likely precursor is 1,3-dimethyl-1H-pyrazol-5-amine, which can be formed from the reaction of a hydrazine with a β-functionalized nitrile, such as acetoacetonitrile or its derivatives. The initial step involves the nucleophilic attack of the hydrazine onto the electrophilic carbon of either the ketone or the nitrile group.

The regioselectivity of pyrazole synthesis is a well-studied area, as the reaction of an unsymmetrical 1,3-dielectrophile with a substituted hydrazine can potentially lead to two different regioisomers. researchgate.net The outcome is often governed by a combination of steric and electronic factors. researchgate.net Generally, the more reactive electrophilic center is attacked first. For example, in the reaction of β-keto esters with hydrazines, the initial attack usually occurs at the more electrophilic ketone carbonyl rather than the ester carbonyl.

In multicomponent reactions, the sequence of nucleophilic attacks is crucial. For instance, in a proposed mechanism for the synthesis of pyrano[2,3-c]pyrazoles, the process begins with the formation of a pyrazolone (B3327878) from ethyl acetoacetate (B1235776) and hydrazine hydrate (B1144303). rsc.org This is followed by the formation of an α,β-unsaturated nitrile, which then undergoes a Michael-type nucleophilic attack by the pyrazolone. rsc.org Subsequent intramolecular cyclization and tautomerization yield the final product. rsc.org

Similarly, the synthesis of 5-aminopyrazoles from malononitrile derivatives involves the initial formation of an activated alkene (e.g., an arylidenemalononitrile), which then serves as an electrophile for the nucleophilic attack by a hydrazine. encyclopedia.pub This is followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the 5-aminopyrazole structure. encyclopedia.pub

Influence of Catalysts on Reaction Pathways and Selectivity

Catalysts play a pivotal role in modern organic synthesis, and the formation of pyrazoles is no exception. The use of catalysts can enhance reaction rates, improve yields, and, most importantly, control the selectivity of the reaction, directing it towards a specific regioisomer.

Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TSA) and mineral acids, as well as Lewis acids like zinc triflate (Zn(OTf)₂), are commonly employed. sci-hub.sepsu.edu They typically function by activating the electrophilic partner (e.g., a carbonyl group) towards nucleophilic attack. For example, p-TSA promotes the cyclization of sulfonyl hydrazines with enaminones to form N-sulfonyl pyrazoles. sci-hub.se The proposed mechanism involves the condensation of the reactants, followed by a proton-assisted intramolecular nucleophilic cyclization. sci-hub.se

Base Catalysis: Bases such as cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH) are used to generate nucleophilic species or to promote cyclization and aromatization steps. rsc.orgbeilstein-journals.org In the synthesis of 3,4,5-trisubstituted pyrazoles, Cs₂CO₃ is used to facilitate the reaction between a hydrazone intermediate and a Michael acceptor. rsc.org

Metal Catalysis: A wide range of transition metals, including rhodium, palladium, copper, and iron, have been utilized to catalyze pyrazole synthesis. ecust.edu.cnorganic-chemistry.org

Rhodium(III) catalysts have been shown to enable the addition-cyclization of hydrazines with alkynes. ecust.edu.cn

Copper catalysts are versatile and used in various transformations, including sydnone-alkyne cycloadditions and aerobic oxidative cyclizations of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org

Palladium catalysts are effective in four-component coupling reactions to build the pyrazole skeleton and in the ring-opening of 2H-azirines with hydrazones. organic-chemistry.org

Iron catalysis provides a regioselective route to substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Green Catalysts: In line with the principles of green chemistry, heterogeneous and recyclable catalysts have been developed. For example, a natural asphalt-derived solid acid catalyst has been shown to be effective for the four-component synthesis of pyrano[2,3-c]pyrazoles in water. rsc.org This catalyst enhances nucleophilic attacks and can be easily recovered and reused. rsc.org

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Acid | p-Toluenesulfonic acid (p-TSA) | Cyclization of enaminones and hydrazines | sci-hub.se |

| Base | Cesium carbonate (Cs₂CO₃) | Three-component cycloaddition | rsc.org |

| Metal | Rhodium(III) complex | Addition-cyclization of hydrazines and alkynes | ecust.edu.cn |

| Metal | Copper(I) or Copper(II) | Sydnone-alkyne cycloaddition | acs.org |

| Metal | Palladium complex | Four-component coupling | organic-chemistry.org |

| Green | Natural asphalt-based solid acid | Multicomponent synthesis in water | rsc.org |

Analysis of Intramolecular Rearrangements and Tautomeric Interconversions

While the pyrazole ring is aromatic and generally stable, its derivatives and precursors can undergo various intramolecular rearrangements and tautomeric interconversions.

Tautomerism: As discussed previously (Section 3.2), tautomerism is a key feature of pyrazole chemistry. For this compound, the most relevant form is amino-imino tautomerism. The compound can exist in equilibrium between the 5-amino form and the 5-imino tautomer (N,1,3-trimethyl-1,2-dihydro-5H-pyrazol-5-imine). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. encyclopedia.pub Spectroscopic techniques like NMR are instrumental in studying these equilibria in solution. nih.govbeilstein-journals.org

Intramolecular Rearrangements: Rearrangements can occur during the synthesis of the pyrazole ring or under specific reaction conditions. For example, the pyrolysis of 1-pyrazolines can lead to the formation of cyclopropanes and olefins, but can also involve rearrangements. bac-lac.gc.ca The thermal decomposition of 3-carbomethoxy-3-methyl-4-bromo-1-pyrazoline was found to proceed via a rearrangement where a carbomethoxy group preferentially migrates over a methyl group, leading to a pyrazole product. bac-lac.gc.ca

In some cases, unexpected rearrangements can lead to different heterocyclic systems. The reaction of 5-aminopyrazoles with certain electrophiles can lead to either the expected pyrazolo[3,4-b]pyridines or rearranged pyrazolo[1,5-a]pyrimidines, depending on the substitution pattern and reaction conditions. beilstein-journals.org The steric bulk of substituents can influence the reaction pathway; a bulky group might slow down an electrophilic substitution at the C4 position, making a competitive aza-Michael addition at the N1 position more favorable, leading to the rearranged product. beilstein-journals.org

Furthermore, unusual rearrangements involving pyrazole nitrene intermediates have been reported. These highly reactive species can undergo ring-opening and recyclization cascades to form functionally rich acyclic products or different heterocyclic scaffolds, representing a departure from typical pyrazole reactivity. mdpi.com

Advanced Spectroscopic and Structural Elucidation of N,1,3 Trimethyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N,1,3-trimethyl-1H-pyrazol-5-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete structural map can be assembled.

¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum is fundamental for identifying the proton environments within a molecule. For this compound, four distinct proton signals are expected, corresponding to the four unique proton environments.

N1-Methyl Group (N1-CH₃): The protons of the methyl group attached to the N1 position of the pyrazole (B372694) ring are expected to appear as a singlet. Their chemical shift is influenced by the aromaticity of the ring and the adjacent nitrogen atom, typically falling in the range of δ 3.5-4.0 ppm.

C3-Methyl Group (C3-CH₃): This methyl group is attached to a carbon atom (C3) of the heterocyclic ring. Its protons would also produce a singlet, generally appearing further upfield than the N-methyl protons, with an expected chemical shift around δ 2.2-2.5 ppm. chemistrysteps.com

N-Methyl Group (N-CH₃): The protons of the methyl group on the exocyclic amine are deshielded by the nitrogen atom. This signal is anticipated to be a singlet in the region of δ 2.8-3.2 ppm.

Pyrazole Ring Proton (C4-H): The lone proton attached to the C4 position of the pyrazole ring is in an electron-rich environment and is expected to resonate as a singlet. Its chemical shift typically appears in the δ 5.5-6.0 ppm range.

Due to the absence of adjacent protons, no significant proton-proton (H-H) coupling is expected, resulting in a spectrum composed primarily of singlets. Long-range coupling may be observable with high-resolution instrumentation but is generally weak.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N1-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H |

| N-CH₃ (amine) | 2.8 - 3.2 | Singlet (s) | 3H |

| C3-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |

| C4-H | 5.5 - 6.0 | Singlet (s) | 1H |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, a total of six distinct carbon signals are predicted in a proton-decoupled spectrum.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to have distinct chemical shifts. C5, being attached to the exocyclic amine nitrogen, would be the most deshielded, resonating at approximately δ 150-155 ppm. C3, bearing a methyl group, is predicted to appear around δ 140-145 ppm. The C4 carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons, with a signal around δ 90-95 ppm.

Methyl Carbons: The three methyl carbons will also have unique signals. The N1-CH₃ carbon is typically found in the δ 35-40 ppm range. The C3-CH₃ carbon signal is expected in the upfield region, around δ 12-16 ppm. The N-CH₃ carbon of the exocyclic amine would likely appear in the δ 30-35 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 | 150 - 155 |

| C3 | 140 - 145 |

| C4 | 90 - 95 |

| N1-CH₃ | 35 - 40 |

| N-CH₃ (amine) | 30 - 35 |

| C3-CH₃ | 12 - 16 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ADEQUATE)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, a COSY spectrum would show no cross-peaks, confirming the absence of vicinal protons and supporting the assignment of all proton signals as singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show correlations between the C4-H signal and the C4 carbon signal, as well as correlations between each of the three methyl proton signals and their corresponding methyl carbon signals.

Protons of N1-CH₃ correlating to C5 and the pyrazole carbon adjacent to N1.

Proton C4-H correlating to C3, C5, and the other pyrazole carbon.

Protons of C3-CH₃ correlating to C3, C4, and the adjacent pyrazole carbon.

Protons of the exocyclic N-CH₃ correlating to C5.

¹⁵N NMR and Other Heteronuclear NMR Applications for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the three distinct nitrogen atoms in the molecule.

Expected Signals: Three signals are expected: one for the N1 nitrogen, one for the N2 nitrogen, and one for the exocyclic amine nitrogen.

Chemical Shifts: Pyrazole nitrogens typically resonate in a broad range. The N1 nitrogen, being a pyrrole-type nitrogen, would be more shielded than the N2 pyridine-type nitrogen. The exocyclic amine nitrogen would appear in the typical range for tertiary amines.

¹H-¹⁵N HMBC: This technique would be invaluable for assignment. Correlations from the N1-CH₃ protons would definitively identify the N1 and N2 signals, while a correlation from the exocyclic N-CH₃ protons would assign the amine nitrogen signal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the molecular vibrations of the compound, providing key information about the functional groups present.

C-H Stretching: Aliphatic C-H stretching vibrations from the three methyl groups are expected just below 3000 cm⁻¹. The C4-H stretch of the pyrazole ring is anticipated to appear just above 3000 cm⁻¹, characteristic of C-H bonds on sp²-hybridized carbons. masterorganicchemistry.com

N-H Vibrations: A key diagnostic feature for this molecule is the absence of any bands in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the exocyclic amine (N-methyl) and the absence of N-H bonds. wpmucdn.comorgchemboulder.com

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which will produce a series of characteristic stretching vibrations in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds (both within the ring and for the exocyclic amine) are expected in the 1350-1000 cm⁻¹ range. orgchemboulder.comlibretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C(sp²)-H Stretch (ring) | 3010 - 3100 | Variable |

| C(sp³)-H Stretch (methyl) | 2850 - 2980 | Medium-Strong |

| C=N / C=C Stretch (ring) | 1400 - 1650 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and provides structural information based on the fragmentation patterns of the molecule upon ionization.

Molecular Ion Peak (M⁺•): The molecular formula for this compound is C₇H₁₃N₃. Its nominal molecular weight is 139 amu. In accordance with the nitrogen rule, the presence of an odd number of nitrogen atoms (three) results in an odd-numbered molecular ion peak, which is a significant diagnostic feature. libretexts.org High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Patterns: The fragmentation of the molecular ion is expected to proceed through several predictable pathways:

Loss of a Methyl Radical (M-15): A common fragmentation pathway is the loss of a methyl group (•CH₃), leading to a prominent peak at m/z 124.

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to a nitrogen atom is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu

Ring Fragmentation: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da). researchgate.net This can lead to a complex series of fragment ions in the lower mass range.

| m/z Value | Predicted Identity of Fragment |

|---|---|

| 139 | [M]⁺• (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 112 | [M - HCN]⁺• |

| 96 | [M - CH₃ - N₂]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly Elucidation

It is important to note that as of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the following analysis of its solid-state molecular conformation and supramolecular assembly is based on crystallographic data from closely related pyrazole derivatives. This comparative approach provides a scientifically grounded prediction of its likely structural characteristics.

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method would provide precise information on the bond lengths, bond angles, and torsion angles of this compound, as well as revealing the nature of the intermolecular interactions that govern its crystal packing.

Predicted Molecular Conformation

Based on the analysis of analogous pyrazole structures, the pyrazole ring of this compound is expected to be essentially planar. The substituent groups—the N-methyl, the 3-methyl, and the 5-amino groups—will have specific orientations relative to this plane.

The bond lengths and angles within the pyrazole ring are anticipated to be consistent with those of other substituted pyrazoles. For instance, in 5-chloromethyl-1,3-dimethyl-1H-pyrazole, the pyrazole ring is nearly planar (r.m.s. deviation = 0.003 Å) nih.gov. The internal ring angles and bond lengths are influenced by the nature of the substituents.

Table 1: Predicted Bond Lengths in this compound based on Related Structures

| Bond | Predicted Length (Å) | Reference Compound(s) |

|---|---|---|

| N1-N2 | 1.35 - 1.38 | 3-methyl-5-trimethylsilyl-1H-pyrazole |

| N2-C3 | 1.33 - 1.36 | 3-methyl-5-trimethylsilyl-1H-pyrazole |

| C3-C4 | 1.40 - 1.43 | 5-Chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov |

| C4-C5 | 1.37 - 1.40 | 5-Chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov |

| C5-N1 | 1.34 - 1.37 | 3-methyl-5-trimethylsilyl-1H-pyrazole |

| C5-N(amine) | 1.35 - 1.39 | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine |

| N1-C(methyl) | 1.46 - 1.49 | 5-Chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov |

Table 2: Predicted Bond Angles in this compound based on Related Structures

| Angle | Predicted Angle (°) | Reference Compound(s) |

|---|---|---|

| C5-N1-N2 | 110 - 113 | 3-methyl-5-trimethylsilyl-1H-pyrazole |

| N1-N2-C3 | 105 - 108 | 3-methyl-5-trimethylsilyl-1H-pyrazole |

| N2-C3-C4 | 110 - 113 | 5-Chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov |

| C3-C4-C5 | 104 - 107 | 5-Chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov |

Predicted Supramolecular Assembly

The supramolecular assembly of this compound in the crystalline state would be dictated by intermolecular interactions, primarily hydrogen bonding. The amino group at the C5 position is a key hydrogen bond donor, while the pyrazole nitrogen atom (N2) is a potential hydrogen bond acceptor.

It is highly probable that the molecules of this compound would form hydrogen-bonded networks. For example, in the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H···N and N—H···O intermolecular hydrogen bonds, forming sheets . A similar, though perhaps simpler, hydrogen bonding pattern could be expected for the title compound, likely involving N—H···N2 interactions. These could lead to the formation of dimers, chains, or more complex three-dimensional networks.

Table 3: Crystallographic Data of Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 3-methyl-5-trimethylsilyl-1H-pyrazole nih.gov | Tetragonal | I-42d | 19.221 | 19.221 | 10.5812 | 90 | 90 | 90 |

| 5-Chloromethyl-1,3-dimethyl-1H-pyrazole nih.gov | Triclinic | P-1 | 6.5210 | 7.3111 | 7.9854 | 88.383 | 77.563 | 85.725 |

A definitive understanding of the solid-state conformation and supramolecular assembly of this compound awaits its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. The predictive insights from related structures, however, provide a strong foundation for what to expect.

Theoretical and Computational Chemistry Studies on N,1,3 Trimethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization and Energy Profiles

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also map out the energy landscape of the molecule, providing crucial information about its stability and the energy barriers for various chemical transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. The B3LYP functional is a commonly used hybrid functional within DFT for investigating pyrazole (B372694) derivatives. researchgate.net DFT calculations are employed to find the equilibrium geometry of N,1,3-trimethyl-1H-pyrazol-5-amine by minimizing the energy of the system. This process yields precise information on bond lengths, bond angles, and dihedral angles.

For pyrazole systems, DFT studies have been successfully used to establish molecular properties and understand electrophilic or nucleophilic reactivity. researchgate.net While specific experimental crystallographic data for this compound is not widely published, DFT provides a reliable theoretical structure. The optimized geometry reveals the planarity of the pyrazole ring, a characteristic feature of aromatic systems, and the specific spatial orientation of the trimethyl and amine substituents. wikipedia.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Value (Å/Degrees) |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.37 |

| C5-N(amine) | 1.39 |

| Bond Angles (Degrees) | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 111.5 |

| C3-C4-C5 | 105.5 |

| C4-C5-N1 | 106.0 |

Note: These values are representative examples for a substituted pyrazole ring and are intended for illustrative purposes.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Configuration Interaction)

Ab initio methods are computational techniques derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational level of theory, while Møller-Plesset (MP) perturbation theory and Configuration Interaction (CI) offer higher levels of accuracy by incorporating electron correlation.

These methods are particularly useful for calculating accurate energy profiles and exploring reaction mechanisms, such as the tautomerism in pyrazole compounds. researchgate.net For instance, ab initio calculations can be used to determine the relative energies of different tautomers or the activation energies for reactions like alkylation at different nitrogen sites on the pyrazole ring. wuxiapptec.com While computationally more demanding than DFT, these methods can provide benchmark data for the electronic properties and reactivity of this compound.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a molecule. Electronic structure analysis provides a detailed picture of this arrangement, highlighting orbitals involved in bonding, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. pku.edu.cn Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the electron-donating amine group, while the LUMO is often located on the pyrazole ring itself.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Electron-donating capability (Nucleophilicity) |

| LUMO | -0.9 | Electron-accepting capability (Electrophilicity) |

| HOMO-LUMO Gap | 4.9 | Chemical Reactivity / Kinetic Stability |

Note: These energy values are typical for amino-substituted pyrazoles and serve as an illustrative example.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a molecule into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method provides a clear picture of the Lewis-like structure of the molecule. wisc.edu

Table 3: Illustrative Natural Population Analysis (NPA) Charges for this compound

| Atom | Charge (e) |

|---|---|

| N1 (ring) | -0.45 |

| N2 (ring) | -0.30 |

| C3 (ring) | +0.15 |

| C4 (ring) | -0.20 |

| C5 (ring) | +0.35 |

| N (amine) | -0.60 |

Note: These values are hypothetical, illustrating the expected charge distribution based on the principles of NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group, highlighting their basic and nucleophilic character. Conversely, the hydrogen atoms of the amine group would likely show a positive potential (blue), indicating their susceptibility to interaction with nucleophiles.

Tautomerism and Conformational Preference Investigations

Tautomerism, the phenomenon of compounds existing as a mixture of interconverting structural isomers, is a key characteristic of many heterocyclic molecules, including pyrazole derivatives. For this compound, theoretical studies can predict the relative stabilities of different tautomers and conformers, providing insights into its structural landscape.

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. In the case of 3(5)-aminopyrazoles, theoretical studies suggest that the equilibrium primarily involves the two annular tautomers, with the imino forms being energetically unfavorable. mdpi.comencyclopedia.pub Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of the possible tautomeric forms. For substituted 1H-pyrazoles, the relative stability of tautomers is significantly influenced by the nature and position of the substituents. researchgate.netresearchgate.net Theoretical analyses using methods like M06-2X/6-311++G(d,p) have shown that factors such as internal hydrogen bonds, environmental effects, and the electronic character of substituents play a crucial role in determining the preferred tautomer. nih.gov

In addition to annular tautomerism, the presence of an amino group at the C5 position introduces the possibility of side-chain tautomerism, specifically amine-imine tautomerism. However, computational studies on 3(5)-aminopyrazoles indicate that the imino tautomers are generally not favored, and the equilibrium is dominated by the amino forms involved in the annular rearrangement. mdpi.comencyclopedia.pub The relative energies of the potential amine and imine tautomers can be calculated to determine their respective stabilities.

The surrounding solvent medium can have a profound impact on the tautomeric equilibrium. nih.gov Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to simulate how different solvents influence the stability of tautomers. nih.gov An increase in solvent polarity can alter the relative energies of the tautomers, thereby shifting the equilibrium. For instance, in some azomethine-functionalized derivatives, the solvent's ability to form hydrogen bonds has been shown to dramatically influence the tautomerization process. d-nb.info Theoretical calculations can quantify these solvent effects on the Gibbs free energy of the tautomers, providing a deeper understanding of the proton exchange mechanisms in solution.

The presence of methyl groups on the pyrazole ring and the amino group allows for rotational isomerism, leading to different stable conformations. Computational methods are used to perform conformational analysis by calculating the potential energy surface as a function of the dihedral angles of the rotating groups. This analysis helps identify the most stable conformers and the energy barriers between them. For a related compound, 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, DFT calculations were used to determine the stability of different conformers arising from internal rotation around C-N and C-S bonds. iu.edu.sa Such studies provide valuable information on the molecule's flexibility and preferred spatial arrangement.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR, Raman) through Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data to confirm molecular structures and assign spectral features.

Various computational methods are employed to predict a range of spectroscopic parameters:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be derived. nih.govnih.govnrel.gov The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating electronic excitation energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra. nih.govmdpi.comresearchgate.net These calculations help in understanding the electronic transitions responsible for the observed absorption bands. mdpi.com

IR and Raman Spectroscopy: The calculation of vibrational frequencies using DFT, followed by the determination of IR intensities and Raman activities, allows for the generation of theoretical IR and Raman spectra. cardiff.ac.uk These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

**Table 1: Illustrative Predicted Spectroscopic Data for a Substituted 1H-Pyrazol-5-amine Derivative***

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Pyrazole-H: 7.5 |

| N-CH₃: 3.8 | ||

| C-CH₃: 2.3 | ||

| NH₂: 5.0 | ||

| ¹³C NMR | Chemical Shift (ppm) | C3: 145 |

| C4: 100 | ||

| C5: 150 | ||

| N-CH₃: 35 | ||

| C-CH₃: 12 | ||

| UV-Vis | λmax (nm) | 250 |

| 290 | ||

| IR | Wavenumber (cm⁻¹) | N-H stretch: 3400-3300 |

| C-H stretch: 3100-3000 | ||

| C=N stretch: 1620 | ||

| C=C stretch: 1580 | ||

| Raman | Wavenumber (cm⁻¹) | Ring breathing: 1000 |

| C-N stretch: 1300 |

Note: The data in this table are illustrative and based on computational studies of analogous substituted 1H-pyrazol-5-amine compounds. Specific values for this compound would require dedicated computational analysis.

Studies on Intermolecular Interactions and Self-Association Behavior

The presence of both hydrogen bond donors (the amino group) and acceptors (the pyrazole nitrogen atoms) in this compound suggests a propensity for forming intermolecular hydrogen bonds. These interactions are fundamental to its self-association behavior and its interactions with other molecules.

Computational studies can model these non-covalent interactions to understand the formation of dimers, trimers, or larger aggregates. nih.gov The geometry and binding energies of these self-associated structures can be calculated to assess their stability. In the solid state, NH-pyrazoles are known to self-assemble into various supramolecular structures, such as dimers, trimers, and tetramers, through N-H···N hydrogen bonds. nih.gov The analysis of crystal structures of related compounds often reveals intricate hydrogen-bonding networks that dictate the packing of molecules in the crystal lattice. nih.gov Computational methods can complement experimental findings by providing a detailed energetic and geometric description of these interactions.

Chemical Transformations and Derivatization Strategies for N,1,3 Trimethyl 1h Pyrazol 5 Amine

N-Alkylation and N-Acylation Reactions of the Amino Moiety

The exocyclic amino group of N,1,3-trimethyl-1H-pyrazol-5-amine is a key site for synthetic modification, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation of the amino moiety can be achieved through various methods. Reductive amination, for instance, involves the reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. nih.gov This method is particularly useful for introducing diverse alkyl and arylalkyl groups. The general scheme for reductive amination is depicted below:

Reaction of the aminopyrazole with an aldehyde or ketone to form an imine or enamine intermediate.

Subsequent reduction of the intermediate to the corresponding alkylated amine.

Transition-metal catalyzed N-alkylation reactions using alcohols as alkylating agents have also been reported for various amines, offering an atom-economical alternative. acs.org While specific examples for this compound are not extensively detailed, the general principles are applicable.

N-Acylation introduces an acyl group onto the amino nitrogen, forming an amide linkage. This is typically accomplished by reacting the aminopyrazole with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For example, the reaction with an acyl chloride would proceed as follows:

Nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.

Elimination of a chloride ion to form the N-acylated product.

These acylation reactions are crucial for the synthesis of various derivatives, including those with potential biological activities. nih.gov

General N-Functionalization Reactions

Beyond simple alkylation and acylation, the amino group of this compound can undergo a broader range of N-functionalization reactions. These reactions expand the synthetic utility of the parent compound, enabling the introduction of various functional groups.

One important class of reactions is the formation of sulfonamides through the reaction with sulfonyl chlorides. This transformation introduces a sulfonyl group to the nitrogen atom, significantly altering the electronic properties of the molecule.

Furthermore, the amino group can participate in the formation of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These reactions provide access to a diverse set of derivatives with potential applications in medicinal chemistry and materials science. The general reaction with an isocyanate is as follows:

Nucleophilic addition of the amino group to the central carbon of the isocyanate.

Proton transfer to form the stable urea (B33335) derivative.

These N-functionalization strategies highlight the versatility of the amino moiety as a handle for molecular diversification.

Cycloaddition Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring system, while aromatic, can participate in cycloaddition reactions under specific conditions, leading to the formation of fused heterocyclic systems. These reactions are powerful tools for constructing complex polycyclic molecules.

While direct [4+2] cycloadditions (Diels-Alder reactions) involving the pyrazole ring as the diene are not common due to its aromatic stability, the aminopyrazole can act as a dienophile in certain contexts. More prevalent are [3+2] cycloaddition reactions. For instance, azomethine imines, which can be generated from hydrazones, undergo 1,3-dipolar cycloadditions with various dipolarophiles to form pyrazoline and pyrazolidine (B1218672) derivatives. mdpi.com

The pyrazole moiety itself can be constructed via [3+2] cycloaddition of a diazo compound with an alkyne, a fundamental method in pyrazole synthesis. scispace.com Although this is a method for forming the ring rather than a reaction of the pre-formed this compound, it underscores the importance of cycloaddition chemistry in the context of pyrazoles.

Halogenation Reactions of Pyrazole Derivatives

Electrophilic halogenation of the pyrazole ring is a common strategy to introduce halogen atoms, which can then serve as handles for further functionalization through cross-coupling reactions. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. beilstein-archives.org

The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NBS, NCS, NIS) at room temperature. beilstein-archives.org This methodology provides a direct route to 4-halo-pyrazol-5-amine derivatives. The reaction proceeds through the formation of a polarized intermediate between the N-halosuccinimide and a solvent like DMSO, which then reacts with the electron-rich pyrazole ring. beilstein-archives.org

The introduction of a halogen at the C4 position of this compound would yield a versatile intermediate for the synthesis of more complex molecules. The general reaction is as follows:

Activation of the halogenating agent (e.g., NBS).

Electrophilic attack of the activated halogen on the C4 position of the pyrazole ring.

Deprotonation to restore aromaticity.

Condensation Reactions with Carbonyl Compounds and Other Electrophiles

The amino group of this compound readily undergoes condensation reactions with a variety of carbonyl compounds and other electrophiles. These reactions are fundamental for the construction of larger, more complex heterocyclic systems.

Condensation with β-dicarbonyl compounds or their equivalents is a widely used strategy for the synthesis of fused pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org The reaction typically proceeds through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Similarly, condensation with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.govrsc.org This reaction often involves a Michael addition of the amino group to the unsaturated system, followed by cyclization and aromatization. nih.gov

The reaction of 5-aminopyrazoles with various bielectrophilic reagents is a cornerstone for the synthesis of a wide range of fused pyrazoloazines, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. beilstein-journals.org

| Electrophile | Resulting Heterocycle | Reference |

| β-Diketones | Pyrazolo[1,5-a]pyrimidines | nih.govbeilstein-journals.org |

| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | nih.govrsc.org |

| Formaldehyde and β-Diketones | Pyrazolo[3,4-b]pyridines | rsc.org |

Directed Synthesis of Complex Heterocyclic Systems via Amino Group Reactivity

The reactivity of the exocyclic amino group is pivotal in directing the synthesis of complex, fused heterocyclic systems. By carefully choosing the reaction partners and conditions, a remarkable variety of polycyclic structures can be accessed. mdpi.com

The condensation of 5-aminopyrazoles with various electrophilic reagents is a powerful strategy for building fused heterocyclic scaffolds. beilstein-journals.org For instance, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a β-diketone can afford pyrazolo[3,4-b]pyridine derivatives in a single step. rsc.org

Furthermore, the reaction of 5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[3,4-b]pyridines or their isomeric pyrazolo[1,5-a]pyrimidines, depending on the substitution pattern of the aminopyrazole and the reaction conditions. nih.govbeilstein-journals.org The regioselectivity of these cyclizations is a key aspect of their synthetic utility.

The strategic use of the amino group's nucleophilicity allows for the directed and often regioselective construction of a wide array of fused pyrazole systems, highlighting the importance of this compound as a versatile synthon in heterocyclic chemistry. beilstein-journals.orgmdpi.com

Applications of N,1,3 Trimethyl 1h Pyrazol 5 Amine in Advanced Chemical Synthesis and Catalysis

Utility as a Versatile Building Block in the Construction of Diverse Molecular Architectures

The pyrazole (B372694) nucleus, particularly when functionalized with an amino group, serves as a powerful synthon for the construction of a wide array of heterocyclic systems. 5-Aminopyrazoles are extensively used as precursors for generating fused pyrazoloazines through condensation reactions with various bielectrophilic partners. beilstein-journals.org These reactions open pathways to complex molecular scaffolds with significant biological and medicinal relevance. beilstein-journals.org

The versatility of aminopyrazoles as building blocks is demonstrated in the synthesis of fused heterocyclic systems like pyrazolopyridines and pyrazoloquinolines. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones yields 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and dehydration. beilstein-journals.org Similarly, three-component reactions involving 3-methyl-1-aryl-1H-pyrazol-5-amines, arylglyoxals, and cyclic 1,3-dicarbonyl compounds produce pyrazolopyridine and pyrazoloquinoline derivatives. researchgate.net

While direct examples for N,1,3-trimethyl-1H-pyrazol-5-amine are not extensively documented in the cited literature, the reactivity of its isomers and related structures provides strong evidence of its potential. For example, the related isomer 1,3,5-trimethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of novel malonamide (B141969) derivatives. nih.gov In this multi-step synthesis, the aminopyrazole is reacted with a hydrolyzed malonic acid derivative in the presence of a condensing agent to form a key amide intermediate, which is further alkylated to produce the target compounds with acaricidal and insecticidal activities. nih.gov This underscores the utility of the trimethylated aminopyrazole scaffold in building complex, biologically active molecules. The amine and pyrazole moieties themselves offer sites for further functionalization, enabling the creation of diverse derivatives for applications in medicinal chemistry. mdpi.com

| Aminopyrazole Precursor | Reactants | Resulting Fused Heterocycle | Reference |

|---|---|---|---|